c-Myc Peptide

Beschreibung

BenchChem offers high-quality c-Myc Peptide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about c-Myc Peptide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

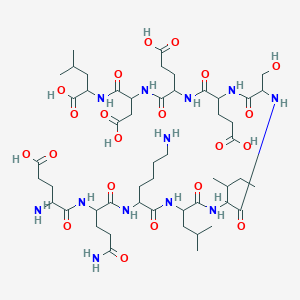

2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[(2-amino-4-carboxybutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCJJJFQQRDOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H86N12O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Workhorse: A Technical History of the c-Myc Epitope Tag

An In-depth Guide for Researchers and Drug Development Professionals

The c-Myc epitope tag is an indispensable tool in the molecular biologist's toolkit, a short peptide sequence that, when fused to a protein of interest, allows for its reliable detection, purification, and cellular localization. Its widespread adoption is a testament to its versatility and the robustness of its corresponding monoclonal antibody, 9E10. This guide delves into the technical history of the c-Myc tag, from the initial discovery of the c-Myc protein to the development and characterization of the tag and its antibody, providing quantitative data and detailed experimental protocols for its application.

Discovery and Development: From Oncoprotein to Research Tool

The story of the c-Myc tag begins with the study of the human proto-oncogene, c-Myc. Discovered as the cellular homolog of the viral v-myc oncogenes found in avian tumors, the c-Myc protein was identified as a 62 kDa nuclear phosphoprotein involved in cell cycle progression, apoptosis, and cellular transformation.[1][2][3]

The pivotal moment for its use as a research tool came in 1985. Researchers Gerard I. Evan, G. K. Lewis, G. Ramsay, and J. M. Bishop sought to generate specific antibodies to study the human c-Myc protein.[3][4][5] They immunized mice with a synthetic peptide corresponding to the C-terminal 32 amino acids (residues 408-439) of the human c-Myc protein.[1][6] This effort yielded six monoclonal antibodies, one of which was designated Myc1-9E10 (commonly known as 9E10).[4][7] This IgG1/κ antibody proved highly specific for the human c-Myc protein.[1]

Researchers Sean Munro and Hugh Pelham later recognized the potential of this highly specific antibody-epitope pair for general protein tagging.[7] They successfully demonstrated that the short 10-amino-acid epitope recognized by the 9E10 antibody, EQKLISEEDL , could be fused to other proteins of interest, allowing for their detection without the need for a protein-specific antibody.[1][5][7][8] This new tool offered significant advantages: the tag was small, reducing the likelihood of interfering with the fusion protein's function, and it could be recognized at either the N- or C-terminus or even internally within a protein.[2][7][9]

// Connections cMyc_discovery -> cMyc_protein [color="#5F6368"]; cMyc_protein -> peptide_synthesis [label="Basis for\nimmunogen design", color="#5F6368"]; peptide_synthesis -> immunization [color="#5F6368"]; immunization -> hybridoma [color="#5F6368"]; hybridoma -> screening [color="#5F6368"]; screening -> clone_9E10 [color="#5F6368"]; clone_9E10 -> epitope_mapping [label="Tool for\nmapping", color="#5F6368"]; epitope_mapping -> fusion_construct [color="#5F6368"]; fusion_construct -> tag_validation [color="#5F6368"]; } caption: A diagram illustrating the key stages in the development of the c-Myc epitope tag.

Quantitative Performance Data

The efficacy of an epitope tag system is defined by the characteristics of the antibody-epitope interaction. The 9E10 antibody exhibits a strong and specific affinity for the c-Myc peptide.

Table 1: Antibody-Epitope Binding Characteristics

| Parameter | Value | Method | Reference |

| Epitope Sequence | EQKLISEEDL | Peptide Mapping | [1][5][8] |

| Core Binding Residues | LISE | Substitutional Analysis | [1] |

| Dissociation Constant (Kd) | 8 ± 0.5 x 10⁻⁸ M | Fluorescence Titration | [1] |

| Improved Affinity (Hyper-Myc) | 1.8 x 10⁻⁸ M | Phage Display | [10] |

Table 2: Affinity Gel Performance

| Parameter | Value | Product | Reference |

| Binding Capacity | > 0.5 mg / mL resin | Anti-c-Myc Tag (9E10) Affinity Gel | [11] |

Key Experimental Protocols

The c-Myc tag is routinely used in a variety of immunoassays. Below are detailed, synthesized protocols for common applications based on established methods.

Immunoprecipitation (IP) of c-Myc Tagged Proteins

This protocol outlines the capture of a c-Myc tagged protein from a cell lysate using anti-c-Myc antibody conjugated to agarose (B213101) beads.

A. Materials

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease inhibitors.

-

Wash Buffer: 1X Tris-Buffered Saline with 0.05% Tween 20 (TBS-T).[12]

-

Elution Buffer (Low pH): 0.1 M Glycine-HCl, pH 2.5-3.0.

-

Elution Buffer (SDS): 1X Laemmli Sample Buffer.

-

Neutralization Buffer: 1 M Tris, pH 9.5.[12]

-

Anti-c-Myc Agarose Beads: (e.g., Sigma-Aldrich, Thermo Fisher Scientific, ChromoTek).

B. Protocol: Cell Lysate Preparation

-

Culture and harvest cells expressing the c-Myc tagged protein of interest.

-

Wash the cell pellet once with ice-cold 1X PBS and centrifuge at 450 x g for 5 minutes.[13]

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).[14]

-

Incubate on ice or a rocking platform at 4°C for 15-30 minutes.[13][14]

-

Clarify the lysate by centrifuging at 12,000-20,000 x g for 15-30 minutes at 4°C.[13][14]

-

Transfer the supernatant (cleared lysate) to a new, pre-chilled tube.

C. Protocol: Immunoprecipitation

-

Equilibrate the Anti-c-Myc Agarose beads by washing them with Lysis Buffer.[14]

-

Add the cleared cell lysate to the equilibrated beads (e.g., 20 µL of bead slurry per 500-1000 µg of lysate).[13]

-

Incubate with gentle end-over-end mixing for 1 hour to overnight at 4°C.[12][14]

-

Pellet the beads by centrifugation (e.g., pulse spin or 2,000 rpm for 2-3 minutes).[11][12]

-

Carefully remove the supernatant (this is the "flow-through" fraction).

-

Wash the beads three times with 1 mL of cold Wash Buffer. Pellet the beads by centrifugation after each wash.[12][14]

D. Protocol: Elution

-

For SDS-PAGE Analysis:

-

After the final wash, remove the supernatant.

-

Resuspend the beads in 25-50 µL of 1X or 2X Laemmli Sample Buffer.[12]

-

Heat the sample at 95-100°C for 5-10 minutes.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

-

For Functional Assays (Low pH Elution):

-

After the final wash, add 1-2 bead volumes of low pH Elution Buffer.

-

Incubate for 5-10 minutes at room temperature with gentle tapping.

-

Centrifuge and collect the supernatant containing the eluted protein.

-

Immediately neutralize the eluate by adding ~1/10th volume of Neutralization Buffer.[12]

-

// Nodes start [label="Start: Cells expressing\nMyc-tagged protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="1. Cell Lysis\n(Lysis Buffer + Protease Inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="2. Clarification\n(Centrifugation at >12,000g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleared_lysate [label="Cleared Lysate", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; beads [label="Anti-c-Myc\nBeads", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; incubation [label="3. Binding\n(Incubate lysate with beads at 4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="4. Washing\n(3x with Wash Buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elution [label="5. Elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute_sds [label="SDS Sample Buffer\n(for Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; elute_ph [label="Low pH Buffer\n(for functional assay)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Purified Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> lysis; lysis -> clarify; clarify -> cleared_lysate; {cleared_lysate, beads} -> incubation; incubation -> wash; wash -> elution; elution -> elute_sds; elution -> elute_ph; {elute_sds, elute_ph} -> end; } caption: A flowchart of the standard immunoprecipitation procedure for c-Myc tagged proteins.

Western Blotting Protocol

This protocol describes the detection of a c-Myc tagged protein following SDS-PAGE.

A. Materials

-

Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or Western Blocking Reagent in TBS-T.[15]

-

Primary Antibody: Anti-c-Myc (9E10) antibody, diluted to 0.5-1 µg/mL in Blocking Buffer.[6][15]

-

Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to manufacturer's instructions in Blocking Buffer.

-

Chemiluminescent Substrate: (e.g., ECL).

B. Protocol

-

Separate protein samples (e.g., from IP elution or total cell lysate) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Block the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[15]

-

Wash the membrane 3 times for 10 minutes each with Wash Buffer (TBS-T).[15][16]

-

Incubate the membrane with the diluted anti-c-Myc (9E10) primary antibody for 1-2 hours at room temperature or overnight at 4°C.[15]

-

Wash the membrane 3 times for 10 minutes each with Wash Buffer.[15][16]

-

Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

-

Wash the membrane 3 times for 10 minutes each with Wash Buffer.[15][16]

-

Apply the chemiluminescent substrate according to the manufacturer's instructions and expose to X-ray film or a digital imager.[15]

Context: The c-Myc Signaling Pathway

While the c-Myc tag is an inert tool, the c-Myc protein from which it is derived is a critical transcription factor. It functions by forming a heterodimer with its partner, MAX. This c-Myc/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, recruiting co-activators like histone acetyltransferases (HATs) to stimulate transcription. This process drives the expression of genes essential for cell growth, proliferation, and metabolism. Understanding this native pathway provides context for the tag's origin and the protein's biological importance.

// Nodes mitogenic_signals [label="Mitogenic Signals\n(e.g., Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; upstream_pathways [label="Upstream Pathways\n(e.g., MAPK/ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMyc_protein [label="c-Myc Protein\n(Transcription Factor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAX_protein [label="MAX Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dimer [label="c-Myc/MAX\nHeterodimer", fillcolor="#FBBC05", fontcolor="#202124"]; dna [label="E-Box DNA Sequence\n(CACGTG)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; coactivators [label="Co-activators\n(e.g., HATs)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; transcription [label="Target Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_response [label="Cellular Responses\n(Proliferation, Growth, Metabolism)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections mitogenic_signals -> upstream_pathways; upstream_pathways -> cMyc_protein [label="Induces expression\n& stability"]; {cMyc_protein, MAX_protein} -> dimer [arrowhead=none]; dimer -> dna [label="Binds to"]; dna -> coactivators [label="Recruits"]; coactivators -> transcription [label="Promotes"]; transcription -> cell_response; } caption: The role of the native c-Myc protein in activating gene transcription.

Conclusion

From its origins in cancer research to its current status as a ubiquitous molecular tool, the c-Myc epitope tag and its 9E10 antibody represent a landmark in protein science. The tag's small size, high-affinity antibody, and versatility across numerous applications have cemented its role in laboratories worldwide. While newer antibodies have been developed, the legacy 9E10 clone remains a reliable and widely cited workhorse, enabling countless discoveries by providing a simple and effective means to track and isolate proteins of interest.[7][17]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Myc Antibody Review [labome.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Isolation of monoclonal antibodies specific for human c-myc proto-oncogene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myc-tag - Wikipedia [en.wikipedia.org]

- 6. c-Myc Antibody (9E10) - DSHB [dshb.biology.uiowa.edu]

- 7. blog.addgene.org [blog.addgene.org]

- 8. cusabio.com [cusabio.com]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. takarabio.com [takarabio.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Serum protocol for c-Myc Antibody (NB600-336): Novus Biologicals [novusbio.com]

- 17. The Myc tag monoclonal antibody 9E10 displays highly variable epitope recognition dependent on neighboring sequence context - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Biophysical Properties of c-Myc Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and core biophysical properties of the c-Myc oncoprotein and its widely utilized peptide derivatives. The information presented herein is intended to support research and development efforts targeting c-Myc, a critical regulator of cellular processes and a key target in oncology.

Executive Summary

The c-Myc protein is a transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis. Dysregulation of c-Myc is a hallmark of many human cancers, making it an intensely studied subject in drug development. This document details the essential biophysical characteristics of both the full-length c-Myc protein and the common c-Myc tag peptide, providing foundational data for experimental design and interpretation. Furthermore, it outlines key signaling pathways and provides detailed experimental protocols for the characterization of c-Myc peptides.

c-Myc Protein and Peptide: Molecular Weight and Physicochemical Properties

The study of c-Myc often involves either the full-length protein or a short peptide epitope tag derived from it. Their properties are distinct and are summarized below for clarity and comparative analysis.

Full-Length c-Myc Protein

The human c-Myc protein is a 439-amino acid nuclear phosphoprotein. It is known to be an intrinsically disordered protein, which contributes to its functional complexity and challenge as a drug target.

| Property | Value | Notes |

| Theoretical Molecular Weight | ~48.8 - 62 kDa | The predicted molecular weight can vary based on the specific isoform and calculation method. The product of the c-MYC gene is often cited as a 62KD phosphorylated protein. |

| Apparent Molecular Weight (SDS-PAGE) | ~40 - 67 kDa | The observed molecular weight in Western blotting can differ from the theoretical value due to post-translational modifications, inherent instability, and rapid degradation. |

| Amino Acid Residues | 439 | The human c-Myc polypeptide is 439 amino acids long. |

| Structure | Intrinsically Disordered | c-Myc is an intrinsically disordered protein that adopts a more defined structure upon interaction with binding partners like MAX. |

| Subcellular Localization | Nucleus (Nucleoplasm and Nucleolus) | c-Myc is a nuclear protein that carries out its function as a transcription factor. |

c-Myc Tag Peptide

A short peptide sequence from the C-terminus of human c-Myc is widely used as an epitope tag in molecular biology for the detection, purification, and tracking of recombinant proteins.

| Property | Value | Notes |

| Amino Acid Sequence | EQKLISEEDL | Corresponds to amino acids 410-419 of the human c-Myc protein. |

| Molecular Formula | C₅₁H₈₆N₁₂O₂₁ | |

| Molecular Weight | ~1203.3 Da | This value is consistently reported for the synthetic decapeptide. |

| Theoretical Isoelectric Point (pI) | 4.00 | The peptide is acidic due to a higher number of negatively charged residues (Asp + Glu) compared to positively charged ones (Lys). |

| Solubility | Water: ≥15.7 mg/mL (with ultrasonication) DMSO: ≥60.17 mg/mL | The peptide is generally soluble in aqueous solutions and DMSO but insoluble in ethanol. |

c-Myc Signaling Pathways

c-Myc functions as a master regulator of gene expression, influencing cell cycle progression and apoptosis. Its activity is tightly controlled by upstream signaling pathways.

Regulation of c-Myc Stability

The stability of the c-Myc protein is dynamically regulated by a series of phosphorylation events, primarily at Threonine 58 (T58) and Serine 62 (S62) in its N-terminus. These phosphorylations are controlled by growth factor-activated signaling cascades.

c-Myc in Cell Cycle Progression

c-Myc drives cell cycle progression by activating the transcription of genes that promote cell division while repressing inhibitors of the cell cycle. A key mechanism is the induction of Cyclins and Cyclin-Dependent Kinases (CDKs).

The Three-Dimensional Structure of the c-Myc Epitope Tag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc tag, a short decapeptide with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL), is a widely utilized tool in molecular biology for the detection, purification, and cellular localization of recombinant proteins.[1][2] Derived from the C-terminus of the human c-Myc oncoprotein, this epitope is recognized with high specificity by the monoclonal antibody 9E10.[1][3] Understanding the three-dimensional structure of the c-Myc tag is crucial for its effective application, particularly in contexts where steric hindrance or conformational constraints may influence its interaction with the 9E10 antibody. This technical guide provides an in-depth analysis of the experimentally determined three-dimensional structure of the c-Myc epitope tag, primarily focusing on its conformation when bound to its cognate antibody. We present quantitative structural data derived from X-ray crystallography, detailed experimental protocols for structural determination, and logical diagrams to illustrate key concepts.

The c-Myc Epitope Tag: Primary and Secondary Structure

The c-Myc tag is a linear peptide of ten amino acids.[2] Its sequence, EQKLISEEDL, confers a molecular weight of approximately 1202 Da.[4] Due to its small size and hydrophilic nature (containing five charged residues), the isolated c-Myc tag is predicted to be intrinsically disordered in aqueous solution, lacking a stable secondary or tertiary structure. This inherent flexibility allows it to be genetically fused to the N- or C-terminus of a wide range of proteins with a minimal potential for disrupting their native folding and function.[5][6]

Three-Dimensional Structure in the Antibody-Bound State

The definitive three-dimensional structure of the c-Myc tag has been determined by X-ray crystallography in complex with the Fab fragment of the 9E10 antibody (PDB ID: 2OR9).[6] In this bound state, the peptide adopts a well-defined conformation, fitting into a groove on the antibody surface. The interaction is primarily mediated by the heavy chain of the antibody.[6]

Quantitative Structural Data

The following tables summarize the backbone dihedral angles and key bond lengths of the c-Myc peptide as observed in the crystal structure 2OR9. These values define the specific conformation of the tag when recognized by the 9E10 antibody.

Table 1: Backbone Dihedral Angles (Φ, Ψ) of the c-Myc Epitope Tag (PDB: 2OR9)

| Residue | Amino Acid | Φ (°) | Ψ (°) |

| 1 | GLU | -65.8 | -37.2 |

| 2 | GLN | -138.1 | 148.8 |

| 3 | LYS | -76.9 | 134.8 |

| 4 | LEU | -123.5 | 132.7 |

| 5 | ILE | -104.2 | 114.8 |

| 6 | SER | -102.7 | 129.0 |

| 7 | GLU | -82.4 | 120.5 |

| 8 | GLU | -128.5 | 122.9 |

| 9 | ASP | -128.8 | 143.2 |

| 10 | LEU | -71.1 | 143.4 |

Table 2: Selected Average Bond Lengths within the c-Myc Peptide Backbone (PDB: 2OR9)

| Bond Type | Average Length (Å) | Standard Deviation (Å) |

| N - Cα | 1.46 | 0.02 |

| Cα - C | 1.52 | 0.03 |

| C - O | 1.25 | 0.02 |

| C - N (+1) | 1.33 | 0.02 |

Note: These values are averaged over all residues in the peptide from the crystallographic data.

Experimental Protocols for Structural Determination

The elucidation of the three-dimensional structure of the c-Myc tag in its antibody-bound form was achieved through X-ray crystallography. While a definitive solution structure of the unbound tag has not been published, Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary method for investigating its conformational dynamics in solution.

X-ray Crystallography of the c-Myc-9E10 Fab Complex

This protocol is based on the methods described for the crystallization of antibody-peptide complexes.

-

Protein Expression and Purification:

-

The Fab fragment of the 9E10 antibody is expressed in a suitable system, such as E. coli or mammalian cells, and purified using affinity chromatography (e.g., Protein G) followed by size-exclusion chromatography.

-

The c-Myc peptide (EQKLISEEDL) is chemically synthesized and purified by reverse-phase high-performance liquid chromatography (HPLC).

-

-

Complex Formation:

-

The purified 9E10 Fab and c-Myc peptide are mixed in a molar ratio that favors complex formation (typically a slight excess of the peptide).

-

The complex is then purified by size-exclusion chromatography to separate it from any unbound components.

-

-

Crystallization:

-

The purified complex is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).

-

Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of precipitants, buffers, and salts.

-

For a similar Fab-peptide complex (PDB ID: 3G0A), crystals were obtained using a reservoir solution containing 10% (w/v) PEG 20000 and 100mM MES-NaOH pH 6.5.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using the structure of a homologous Fab fragment as a search model.

-

The peptide is then built into the electron density map, and the entire complex is refined.

-

NMR Spectroscopy for Conformational Analysis of the Unbound c-Myc Tag

This outlines a general approach for studying the solution conformation of the c-Myc peptide.

-

Sample Preparation:

-

The chemically synthesized c-Myc peptide is dissolved in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0, with 10% D₂O).

-

For detailed structural studies, isotopically labeled (¹³C, ¹⁵N) peptide may be required.

-

-

NMR Data Acquisition:

-

A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Key experiments include:

-

¹H-¹H TOCSY (Total Correlation Spectroscopy) for assigning protons within each amino acid residue.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (typically < 5 Å), providing distance restraints.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide protons and nitrogens (requires ¹⁵N labeling).

-

³J-coupling constants are measured from high-resolution 1D or 2D spectra to provide information on dihedral angles.

-

-

-

Structure Calculation and Analysis:

-

The collected NMR data (NOE-derived distance restraints, dihedral angle restraints from J-couplings) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Due to the likely flexibility of the unbound peptide, the result will be an ensemble of structures representing the conformational space sampled by the peptide in solution.

-

Visualizations

The following diagrams illustrate key aspects of the c-Myc tag and its interaction with the 9E10 antibody.

Conclusion

The three-dimensional structure of the c-Myc epitope tag is best characterized in its antibody-bound state, where it adopts a defined, extended conformation. The quantitative data from the crystal structure of the tag in complex with the 9E10 antibody Fab fragment provides a precise model for this interaction. In contrast, the unbound c-Myc tag is likely intrinsically disordered in solution, a feature that facilitates its fusion to target proteins without perturbing their structure. The detailed understanding of the c-Myc tag's structure and the experimental methodologies to study it are invaluable for its continued and effective use in research and biotechnology.

References

- 1. rcsb.org [rcsb.org]

- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. The structure of the anti-c-myc antibody 9E10 Fab fragment/epitope peptide complex reveals a novel binding mode dominated by the heavy chain hypervariable loops - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of c-Myc: A Technical Guide to the c-Myc Tag and the Full-Length c-Myc Protein

For researchers, scientists, and drug development professionals navigating the intricate world of cellular biology, the c-Myc protein is a figure of immense interest. A potent transcription factor, it sits (B43327) at the heart of cell proliferation, growth, and apoptosis. However, in the laboratory, "c-Myc" can refer to two distinct entities: the full-length, biologically active oncoprotein and the small, versatile c-Myc epitope tag. This guide provides an in-depth technical exploration of the core differences between these two, offering clarity for experimental design and data interpretation.

Core Distinctions: Structure, Function, and Application

The fundamental difference between the c-Myc tag and the full-length c-Myc protein lies in their composition and purpose. The c-Myc tag is a short peptide, while the full-length protein is a complex transcription factor with multiple functional domains.

The c-Myc tag is a small polypeptide of 10 amino acids with the sequence Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu (EQKLISEEDL) and a molecular weight of approximately 1.2 kDa.[1][2][3] It is derived from the C-terminus (amino acids 410-419) of the human c-Myc protein.[1][4] Its primary role in research is as an epitope tag, a molecular handle that can be genetically fused to a protein of interest.[2][3] This allows for the detection, purification, and tracking of the tagged protein using highly specific anti-Myc tag antibodies, such as the well-known 9E10 monoclonal antibody.[2][4] The small size of the c-Myc tag is advantageous as it is less likely to interfere with the function, conformation, and localization of the protein it is attached to.[1][5]

The full-length c-Myc protein , in stark contrast, is a 439-amino acid transcription factor with a much larger molecular weight.[6] It is a proto-oncoprotein that plays a critical role in regulating the expression of a vast number of genes involved in cellular processes like proliferation, differentiation, and apoptosis.[7][8][9] The c-Myc protein has a complex structure with several functional domains, including:

-

N-terminal Transactivation Domain (TAD): This region contains conserved "Myc boxes" (MBI-IV) and is crucial for its transcriptional activation and repression functions.[7][10][11]

-

Central Region: This area includes a PEST domain, which is rich in proline, glutamic acid, serine, and threonine, and is involved in protein stability.[11]

-

C-terminal Domain: This domain features a basic region (B), a helix-loop-helix (HLH) motif, and a leucine (B10760876) zipper (LZ) domain (bHLHLZ).[6][7][11] The bHLHLZ domain is essential for dimerization with its partner protein, Max, and for binding to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes.[7][12][13]

The primary function of the full-length c-Myc protein is to act as a transcriptional regulator. The c-Myc/Max heterodimer can either activate or repress gene transcription, thereby controlling a wide array of cellular functions.[7][14] Dysregulation of c-Myc expression is a hallmark of many human cancers.[14]

The applications of the c-Myc tag are diverse and include Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), immunofluorescence (IF), and affinity purification of recombinant proteins.[1][5] In contrast, studies involving the full-length c-Myc protein are focused on understanding its biological roles in health and disease, such as its involvement in cancer pathogenesis and its intricate signaling networks.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the c-Myc tag and the full-length c-Myc protein.

| Parameter | c-Myc Tag | Full-Length c-Myc Protein | Reference |

| Amino Acid Length | 10 | 439 | [2][6] |

| Molecular Weight | ~1.2 kDa | ~57-70 kDa (post-translationally modified) | [1][15] |

| Sequence | EQKLISEEDL | Full 439 amino acid sequence | [2] |

| Origin | Amino acids 410-419 of human c-Myc | Full-length human c-Myc protein | [1][4] |

| Application | Typical Antibody for c-Myc Tag | Typical Antibody for Full-Length c-Myc | Key Considerations | Reference |

| Western Blotting | Anti-Myc tag antibody (e.g., 9E10) at 1:1000 dilution | Anti-c-Myc antibody (e.g., #9402) at 1:1000 dilution | Some anti-c-Myc antibodies do not recognize the Myc tag.[15] | [15] |

| Immunoprecipitation | Anti-Myc tag antibody (e.g., 9B11) at 1:50 dilution | Anti-c-Myc antibody at 1:50 dilution | Use of anti-c-Myc-coupled beads can enhance specific binding. | [15][16] |

| Chromatin Immunoprecipitation (ChIP) | Anti-Myc tag antibody | Anti-c-Myc antibody (e.g., 10 µl per IP) | Requires specific validated antibodies for successful results. | [15][17] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and reliable results.

Immunoprecipitation (IP) of a c-Myc-tagged Protein

This protocol is adapted from commercially available kits and common laboratory practices.[16][18]

A. Cell Lysis

-

For adherent cells, wash with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS) and scrape cells in an appropriate volume of CelLytic™ M Cell Lysis Reagent supplemented with a protease inhibitor cocktail.

-

For suspension cells, pellet the cells and resuspend in the lysis reagent.

-

Incubate on a shaker for 15 minutes at 4°C.

-

Centrifuge at 12,000-20,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a pre-chilled tube.

B. Immunoprecipitation

-

To 500 µg of protein lysate, add 20 µl of a 50% slurry of anti-c-Myc agarose (B213101) beads.

-

Incubate with gentle end-over-end mixing for 1 hour to overnight at 4°C.

-

Pellet the beads by centrifugation at 12,000 x g for 30 seconds.

-

Wash the beads three times with 500 µl of Tris-Buffered Saline with 0.05% Tween-20 (TBS-T).

C. Elution

-

For functional applications (native elution): Add 50 µl of a solution containing 100 µg/ml c-Myc peptide in TBS. Incubate for 10-15 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein.

-

For SDS-PAGE analysis: Add 25 µl of 2X Laemmli sample buffer to the beads. Heat at 95-100°C for 5 minutes. Pellet the beads and load the supernatant onto the gel.

Chromatin Immunoprecipitation (ChIP) for Endogenous c-Myc

This protocol is a generalized version based on established ChIP methodologies.[17][19]

A. Cross-linking

-

Grow cells to approximately 80-90% confluency.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

B. Cell Lysis and Chromatin Shearing

-

Lyse the cells in a cell lysis buffer containing protease inhibitors.

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in a nuclear lysis buffer.

-

Shear the chromatin to an average size of 200-1000 bp by sonication. The optimal sonication conditions must be determined empirically for each cell type and instrument.

C. Immunoprecipitation

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with 3 µg of a validated anti-c-Myc antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

D. Elution and Reverse Cross-linking

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit. The purified DNA is ready for analysis by qPCR or next-generation sequencing.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: c-Myc signaling pathway activated by growth factors.

Caption: Co-IP workflow to detect protein-protein interactions.

Caption: Logic for choosing between c-Myc tag and full-length protein.

Conclusion: A Tale of Two Myc's

References

- 1. cusabio.com [cusabio.com]

- 2. Myc-tag - Wikipedia [en.wikipedia.org]

- 3. sinobiological.com [sinobiological.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. c-Myc Antibody (#9402) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. encodeproject.org [encodeproject.org]

The Principle of Epitope Tagging Using the c-Myc Peptide: An In-depth Technical Guide

Epitope tagging is a cornerstone of modern molecular biology, enabling the detection, purification, and functional analysis of proteins. Among the arsenal (B13267) of available epitope tags, the c-Myc tag stands out for its small size, high specificity, and versatility. This technical guide provides a comprehensive overview of the principles and applications of c-Myc epitope tagging for researchers, scientists, and drug development professionals.

Core Principles of c-Myc Epitope Tagging

The c-Myc epitope tag is a short polypeptide sequence derived from the human c-Myc proto-oncogene product.[1][2][3] This 10-amino acid peptide (EQKLISEEDL) can be genetically fused to the N- or C-terminus of a protein of interest using recombinant DNA technology.[4][5][6] The presence of this tag allows for the specific detection and manipulation of the fusion protein using a high-affinity monoclonal antibody, most notably the 9E10 clone, which recognizes this epitope.[3][7]

The primary advantage of the c-Myc tag lies in its small size (approximately 1.2 kDa), which minimizes the potential for interference with the native structure and function of the target protein.[1][4] This is in contrast to larger tags like GST (Glutathione S-transferase) or GFP (Green Fluorescent Protein).[1] The high specificity of the anti-c-Myc antibody ensures minimal cross-reactivity with other cellular proteins, allowing for clean and reliable results in a variety of applications.[8]

Key Characteristics and Properties

A summary of the key quantitative and qualitative properties of the c-Myc epitope tag is presented below.

| Property | Description | Reference |

| Amino Acid Sequence | EQKLISEEDL (-Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu-) | [2][4][5] |

| Molecular Weight | ~1203.31 Da | [2] |

| Origin | Derived from amino acid residues 410-419 of the human c-Myc protein. | [2][3][4] |

| Theoretical Isoelectric Point (pI) | 4.00 | [2] |

| Net Charge | -3 (4 negatively charged, 1 positively charged residue) | [2] |

| Antibody Clone | Primarily recognized by the 9E10 monoclonal antibody. | [3][7] |

| Binding Affinity | The affinity of the 9E10 antibody for the c-Myc tag is in the nanomolar range. An improved antibody variant, Hyper-Myc, has a monovalent affinity of 18 nM. | [7][9] |

| Minimal Epitope | The core residues essential for antibody binding are LISEEDL. | [10] |

Applications in Research and Drug Development

The versatility of the c-Myc tag makes it a valuable tool in numerous molecular biology applications, including:

-

Protein Expression and Detection: The tag allows for the straightforward detection of recombinant protein expression in various systems, including bacteria, yeast, insect, and mammalian cells, using techniques like Western blotting.[1][11]

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): c-Myc tagged proteins can be efficiently isolated from complex mixtures like cell lysates, enabling the study of protein-protein interactions.[11][12]

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): The tag facilitates the visualization of protein localization within cells and tissues.

-

Protein Purification: Affinity chromatography using immobilized anti-c-Myc antibodies allows for the one-step purification of c-Myc tagged proteins.[3][5]

-

Flow Cytometry: Tagged proteins on the cell surface or within the cell can be detected and quantified.[4]

Experimental Protocols

Detailed methodologies for key experiments involving c-Myc epitope tagging are provided below.

Immunoprecipitation of a c-Myc Tagged Protein

This protocol outlines the steps for isolating a c-Myc tagged protein from a cell lysate.

Materials:

-

Cells expressing the c-Myc tagged protein of interest.

-

Lysis Buffer (e.g., RIPA buffer, TBS with 0.05% Tween-20).

-

Protease and phosphatase inhibitors.

-

Anti-c-Myc antibody conjugated to agarose (B213101) or magnetic beads.

-

Wash Buffer (e.g., TBS with 0.05% Tween-20).

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer, or a buffer containing c-Myc peptide).

-

Neutralization Buffer (e.g., 1M Tris, pH 9.5).

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-c-Myc antibody-conjugated beads to the cell lysate.

-

Incubate for 1-2 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Low pH Elution: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.0-2.8) to the beads and incubate for 5-10 minutes at room temperature.[12] Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate with Neutralization Buffer.[12]

-

Competitive Elution: Add Elution Buffer containing a high concentration of c-Myc peptide (e.g., 0.5 mg/mL) and incubate for 10-15 minutes at 37°C.[13] Pellet the beads and collect the supernatant.

-

-

Analysis:

-

Analyze the eluted protein by SDS-PAGE and Western blotting.

-

Western Blotting for a c-Myc Tagged Protein

This protocol describes the detection of a c-Myc tagged protein following SDS-PAGE.

Materials:

-

Protein samples (e.g., cell lysate, immunoprecipitated protein).

-

SDS-PAGE gels.

-

Transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: anti-c-Myc antibody (e.g., 9E10 clone).

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

Procedure:

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the anti-c-Myc primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an imaging system.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to c-Myc epitope tagging.

Caption: Structure of a c-Myc tagged fusion protein and its interaction with the specific antibody.

Caption: Experimental workflow for immunoprecipitation of a c-Myc tagged protein.

References

- 1. Myc Antibody Review [labome.com]

- 2. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. sinobiological.com [sinobiological.com]

- 6. cusabio.com [cusabio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. In vitro evolution of myc- tag antibodies: in-depth specificity and affinity analysis of Myc1-9E10 and Hyper-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ptglab.com [ptglab.com]

- 11. Myc-tagged protein purification overview [takarabio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assets.fishersci.com [assets.fishersci.com]

A Deep Dive into c-Myc Tagged Expression Vectors: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of common expression vectors incorporating the c-Myc epitope tag. This document details vector characteristics, experimental protocols, and the functional context of c-Myc in cellular signaling.

The c-Myc tag, a short 10-amino acid peptide sequence (EQKLISEEDL) derived from the human c-Myc oncoprotein, is a widely utilized tool in molecular biology for the detection, purification, and functional analysis of recombinant proteins.[1][2][3][4] Its small size (approximately 1.2 kDa) minimizes the potential for steric hindrance or interference with the fusion protein's function.[5] A variety of expression vectors are commercially available that enable the fusion of the c-Myc tag to the N-terminus, C-terminus, or even internally within a protein of interest.[6] This guide explores the most common vector systems and provides practical guidance for their use.

Common c-Myc Expression Vector Systems

A multitude of expression vectors featuring the c-Myc tag are available, catering to diverse experimental needs, from transient and stable expression in mammalian cells to viral transduction for in vivo studies. The choice of vector depends on the specific research application, the host cell type, and the desired level and duration of protein expression. Below is a summary of prominent c-Myc tagged vector families.

Mammalian Expression Vectors

These plasmids are the workhorses for introducing and expressing c-Myc tagged proteins in a variety of mammalian cell lines. They typically feature strong constitutive promoters for high-level expression.

-

pcDNA™ Series (Thermo Fisher Scientific): The pcDNA™ series, particularly pcDNA™3.1, are widely used vectors for high-level, constitutive expression in mammalian cells.[7][8] These vectors often contain the human cytomegalovirus (CMV) immediate-early promoter for robust transcription. Variants are available that fuse the c-Myc tag to either the N- or C-terminus of the target protein, often in conjunction with a polyhistidine (His) tag for simplified protein purification.

-

pCMV Series (Various Suppliers): Similar to the pcDNA™ series, pCMV vectors utilize the CMV promoter to drive high-level expression of c-Myc fusion proteins.[2][9][10][11] Different versions offer N-terminal or C-terminal tagging options and various selectable markers for the generation of stable cell lines.[10][11] For example, the pCMV-Myc vector from Clontech (now Takara Bio) is designed for high-level expression and is compatible with their MATCHMAKER™ Two-Hybrid System vectors for in vivo confirmation of protein-protein interactions.[9]

Viral Vector Systems

For efficient gene delivery into a broad range of cell types, including primary cells and in vivo models, viral vectors are the preferred choice.

-

Lentiviral Vectors: Lentiviral vectors, derived from the human immunodeficiency virus (HIV-1), can transduce both dividing and non-dividing cells, leading to stable, long-term transgene expression.[12] Several lentiviral backbones are available that incorporate a c-Myc tag, such as the pLV-C-Myc and pLenti-C-Myc-DDK vectors.[1][12] These are often third-generation systems with enhanced biosafety features.[1] Inducible lentiviral vectors, such as those employing a tetracycline-inducible (Tet-On) system, allow for controlled expression of the c-Myc tagged protein.[13]

-

Adenoviral Vectors: Adenoviral vectors are efficient at transducing a wide variety of cell types, resulting in high-level but transient gene expression as they do not integrate into the host genome.[14][15] This makes them suitable for applications where short-term, high-level expression is desired.[15] Adenoviral vectors expressing c-Myc tagged proteins are available for use in various research areas, including cancer biology and iPSC reprogramming.[16][17]

-

Adeno-Associated Viral (AAV) Vectors: AAV vectors are known for their safety profile and ability to mediate long-term gene expression in vivo with low immunogenicity.[18] AAV vectors like pAAV-AC-Myc-DDK are available for expressing C-terminally Myc-DDK tagged proteins.[19][20]

Quantitative Data of Common c-Myc Vectors

For a direct comparison, the following table summarizes the key features of several common c-Myc tagged expression vectors.

| Vector Name | Vector Type | Promoter | Tag Position | Selectable Marker (Mammalian) | Selectable Marker (Bacterial) | Vector Size (approx. bp) |

| pcDNA™3.1(-)/myc-His | Mammalian | CMV | C-terminal | Neomycin (G418) | Ampicillin | 5500 |

| pCMV-Myc | Mammalian | CMV | N-terminal | None | Ampicillin | 3800 |

| pCMV3-C-Myc | Mammalian | CMV | C-terminal | Hygromycin | Kanamycin | 6104 |

| pLV-C-Myc | Lentiviral | CMV | C-terminal | Puromycin | Ampicillin | Varies |

| pLenti-C-Myc-DDK | Lentiviral | CMV | C-terminal | Puromycin/tGFP | Chloramphenicol | Varies |

| Ad-c-Myc | Adenoviral | CMV | N/A | eGFP reporter | N/A | ~36000 |

| pAAV-AC-Myc-DDK | AAV | CMV | C-terminal | None | Ampicillin | Varies |

Experimental Protocols

The successful use of c-Myc tagged vectors relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Cloning of a Gene of Interest into a c-Myc Vector

This protocol outlines the steps for inserting a gene of interest into a c-Myc expression vector using traditional restriction enzyme cloning.

-

Vector and Insert Preparation:

-

Digest the c-Myc vector and the DNA containing the gene of interest with appropriate restriction enzymes. Ensure the chosen enzymes are compatible and will result in an in-frame fusion with the c-Myc tag.

-

Purify the digested vector and insert using a gel extraction kit or PCR purification kit.

-

-

Ligation:

-

Set up a ligation reaction with the digested vector, insert, T4 DNA ligase, and ligation buffer. Use a molar ratio of insert to vector between 3:1 and 10:1.

-

Incubate the reaction at the temperature and for the time recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

-

-

Transformation:

-

Transform competent E. coli cells (e.g., DH5α) with the ligation product.[7]

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the vector (e.g., ampicillin).[7]

-

Incubate the plates overnight at 37°C.[7]

-

-

Screening and Verification:

-

Pick individual colonies and grow them in liquid LB medium with the selective antibiotic.

-

Isolate plasmid DNA using a miniprep kit.

-

Verify the presence and correct orientation of the insert by restriction digestion analysis and/or Sanger sequencing.

-

Transfection of Mammalian Cells

This protocol describes the transient transfection of mammalian cells with a c-Myc tagged plasmid using a lipid-based transfection reagent.

-

Cell Seeding:

-

The day before transfection, seed mammalian cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.

-

-

Transfection Complex Formation:

-

Dilute the c-Myc plasmid DNA in a serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.

-

Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

-

-

Transfection:

-

Add the DNA-lipid complexes dropwise to the cells in the multi-well plate.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

The medium can be changed after 4-6 hours if toxicity is a concern.

-

Harvest the cells for analysis (e.g., Western blot, immunoprecipitation) 24-72 hours post-transfection.

-

Immunoprecipitation (IP) of a c-Myc Tagged Protein

This protocol details the immunoprecipitation of a c-Myc tagged protein from cell lysate using anti-c-Myc antibody-conjugated beads.[21][22]

-

Cell Lysis:

-

Wash cells expressing the c-Myc tagged protein with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[22]

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating it with control agarose (B213101) beads for 30-60 minutes at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Add anti-c-Myc antibody-conjugated beads (e.g., anti-c-Myc agarose) to the pre-cleared lysate.[21][22]

-

Incubate for 2 hours to overnight at 4°C on a rotator.[21]

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (e.g., TBS-T).[21]

-

-

Elution:

Western Blot Detection of a c-Myc Tagged Protein

This protocol outlines the detection of a c-Myc tagged protein by Western blotting.[23][24][25]

-

Protein Sample Preparation and SDS-PAGE:

-

Prepare protein lysates from cells expressing the c-Myc tagged protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Mix the protein samples with Laemmli sample buffer and boil for 5-10 minutes.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the c-Myc tag (e.g., mouse monoclonal anti-c-Myc antibody, clone 9E10) diluted in blocking buffer.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS-T).

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane as in step 5.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

-

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for conceptualizing experimental procedures and understanding the biological context of c-Myc tagged proteins.

Caption: Workflow for expressing and analyzing a c-Myc tagged protein.

The c-Myc protein itself is a transcription factor that plays a critical role in cell cycle progression, apoptosis, and cellular transformation.[26][27][28] It functions by forming a heterodimer with Max and binding to E-box sequences in the promoters of target genes to regulate their transcription.[29] The study of signaling pathways that regulate c-Myc or are regulated by c-Myc is a major area of research.

Caption: Simplified c-Myc signaling pathway.

By tagging proteins involved in or regulated by such pathways with c-Myc, researchers can effectively pull-down these proteins and their interaction partners to elucidate complex cellular networks.

References

- 1. sinobiological.com [sinobiological.com]

- 2. sinobiological.com [sinobiological.com]

- 3. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Our site is not available in your region [takarabio.com]

- 6. ptglab.com [ptglab.com]

- 7. addgene.org [addgene.org]

- 8. pcDNA3.1+ C-Myc Sequence and Map [snapgene.com]

- 9. takara.co.kr [takara.co.kr]

- 10. takarabio.com [takarabio.com]

- 11. takarabio.com [takarabio.com]

- 12. origene.com [origene.com]

- 13. fenicsbio.com [fenicsbio.com]

- 14. ADENOVIRAL VECTORS FOR PROTEIN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenovirus Vectors | BCM [bcm.edu]

- 16. Ad-c-Myc Adenovirus, c-Myc [Cat #1285] [vectorbiolabs.com]

- 17. Ad-h-Myc Adenovirus, human c-Myc [Cat #1788] [vectorbiolabs.com]

- 18. addgene.org [addgene.org]

- 19. origene.com [origene.com]

- 20. biocompare.com [biocompare.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Serum Western Blot for the Detection of a c-Myc Protein Tag in Non-human Primates and Mice | Springer Nature Experiments [experiments.springernature.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Human c-Myc/Myc Lentivirus, Full-length Gene in Lentivector, Pre-packaged lentiviral Particles [gnpbio.com]

- 27. Human MYC Over-Expression AAV, v-myc avian myelocytomatosis viral oncogene homolog, NM_002467, BC058901, BC000917, BC000141, [Cat #AAV-230018] [vectorbiolabs.com]

- 28. The c-Myc Transactivation Domain Is a Direct Modulator of Apoptotic versus Proliferative Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the c-Myc Peptide DNA Sequence for Gene Cloning

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the c-Myc peptide tag, its corresponding DNA sequence, and its application in gene cloning and protein expression. This document details the necessary sequences, experimental protocols, and comparative data to effectively utilize the c-Myc tag in research and development.

The c-Myc Epitope Tag: An Overview

The c-Myc tag is a widely used epitope tag derived from the human c-Myc proto-oncogene.[1][2] It is a short polypeptide sequence that can be fused to the N- or C-terminus of a protein of interest, enabling its detection, purification, and localization.[3][4] The small size of the c-Myc tag (10 amino acids) is advantageous as it generally does not interfere with the structure or function of the fusion protein.[3]

Amino Acid and DNA Sequences

The amino acid sequence of the c-Myc tag is EQKLISEEDL .[1]

A commonly used DNA sequence encoding the c-Myc tag, optimized for expression in mammalian cells, is:

GAA CAA AAA CTC ATC TCA GAA GAG GAT CTG

It is important to note that for optimal expression in other organisms, such as E. coli, codon optimization of this DNA sequence is recommended. Various online tools and commercial services are available for this purpose.

Quantitative Comparison of Epitope Tags

The choice of an epitope tag can significantly impact the expression and purification of a recombinant protein. Below is a summary of a comparative study on the performance of c-Myc, 3xFLAG, and HA tags.

| Parameter | c-Myc Tag | 3xFLAG Tag | HA Tag |

| Amino Acid Sequence | EQKLISEEDL | DYKDHDGDYKDHDIDYKDDDDK | YPYDVPDYA |

| Size (Amino Acids) | 10 | 22 | 9 |

| Molecular Weight | ~1.2 kDa | ~2.6 kDa | ~1.1 kDa |

| Origin | Human c-myc proto-oncogene | Synthetic | Human Influenza Hemagglutinin |

| Typical Protein Yield from Resin | >0.5 mg/mL | 0.6 - 1 mg/mL | >0.5 mg/mL |

| Purity | Good | High | Good |

| Elution Conditions | Competitive elution with c-Myc peptide, low pH | Competitive elution with 3xFLAG peptide, low pH | Competitive elution with HA peptide, low pH |

| Western Blotting Sensitivity | Good, may require higher protein loads for clear detection | Superior, high sensitivity for low-abundance proteins | Good |

| Immunofluorescence Signal | Can be variable, may require higher antibody concentrations | Good, high signal even at low antibody concentrations | Good, high signal even at low antibody concentrations |

Note: Protein yield can vary significantly based on the expression level of the target protein, the cell type, and the specific purification protocol.[5]

Experimental Protocols for Gene Cloning

This section provides detailed methodologies for incorporating the c-Myc tag into a gene of interest using two common cloning techniques: Restriction Enzyme Cloning and Ligation Independent Cloning (LIC).

Restriction Enzyme Cloning

This method involves the use of restriction enzymes to cut and paste the DNA insert into a vector.

Protocol:

-

Primer Design:

-

Design PCR primers to amplify the gene of interest.

-

Incorporate the c-Myc tag sequence at the 5' end of the forward (for N-terminal tag) or reverse (for C-terminal tag) primer.

-

Add the desired restriction enzyme sites to the 5' end of both primers. Ensure these sites are compatible with the multiple cloning site of the expression vector.

-

Include a Kozak sequence (e.g., GCCACC) before the start codon (ATG) for efficient translation initiation in eukaryotic systems.

-

For a C-terminal tag, ensure the stop codon is removed from the gene of interest and placed after the tag sequence in the reverse primer.

Example Primer Design for C-terminal c-Myc tag:

-

Forward Primer: 5'-[Restriction Site 1]-[Kozak Sequence]-ATG-[Gene of Interest Sequence]-3'

-

Reverse Primer: 5'-[Restriction Site 2]-TCA-[c-Myc DNA Sequence]-[Gene of Interest Sequence (reverse complement)]-3'

-

-

PCR Amplification:

-

Perform PCR to amplify the gene of interest with the designed primers.

-

Run the PCR product on an agarose (B213101) gel and purify the desired DNA fragment.

-

-

Restriction Digest:

-

Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

-

A typical reaction includes:

-

DNA: 1 µg

-

10X Restriction Buffer: 2 µL

-

Restriction Enzyme 1: 1 µL

-

Restriction Enzyme 2: 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubate at the optimal temperature for the enzymes for 1-2 hours.

-

Purify the digested vector and insert using gel electrophoresis or a PCR purification kit.

-

-

Ligation:

-

Set up the ligation reaction to join the digested insert and vector. A 3:1 molar ratio of insert to vector is commonly used.

-

A typical reaction includes:

-

Digested Vector: 50 ng

-

Digested Insert: (3 x molar equivalent of vector)

-

10X T4 DNA Ligase Buffer: 1 µL

-

T4 DNA Ligase: 1 µL

-

Nuclease-free water: to a final volume of 10 µL

-

-

Incubate at room temperature for 1 hour or at 16°C overnight.

-

-

Transformation:

-

Transform competent E. coli cells with the ligation product.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Pick individual colonies and grow overnight cultures.

-

Perform a miniprep to isolate the plasmid DNA.

-

Verify the correct insertion of the c-Myc tagged gene by restriction digest and Sanger sequencing.

-

Ligation Independent Cloning (LIC)

LIC is a versatile method that does not require restriction enzymes or ligase for cloning.[6]

Protocol:

-

Primer Design:

-

Design PCR primers to amplify the gene of interest.

-

Add LIC-specific sequences to the 5' end of the primers. These sequences are complementary to the overhangs of the LIC vector.

-

Incorporate the c-Myc tag sequence between the LIC sequence and the gene-specific sequence in the appropriate primer.

Example Primer Design for N-terminal c-Myc tag:

-

Forward Primer: 5'-[LIC Forward Sequence]-[c-Myc DNA Sequence]-[Gene of Interest Sequence]-3'

-

Reverse Primer: 5'-[LIC Reverse Sequence]-[Gene of Interest Sequence (reverse complement)]-3'

-

-

PCR Amplification:

-

Amplify the gene of interest using the designed LIC primers and a high-fidelity DNA polymerase.

-

Purify the PCR product.

-

-

Vector Preparation:

-

Linearize the LIC vector using the appropriate restriction enzyme as specified by the manufacturer.

-

Purify the linearized vector.

-

-

T4 DNA Polymerase Treatment:

-

Treat the purified PCR product and the linearized vector with T4 DNA polymerase in the presence of a specific dNTP (as recommended by the LIC vector manufacturer). This creates long, specific single-stranded overhangs.

-

A typical reaction for the insert includes:

-

Purified PCR product: ~100 ng

-

10X T4 DNA Polymerase Buffer: 2 µL

-

dGTP (100 mM): 0.5 µL

-

T4 DNA Polymerase: 1 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

Incubate at room temperature for 30 minutes, followed by heat inactivation at 75°C for 20 minutes.

-

-

Annealing:

-

Mix the T4-treated insert and vector at a molar ratio of approximately 3:1.

-

Incubate at room temperature for 5-10 minutes to allow the complementary overhangs to anneal.

-

-

Transformation:

-

Transform competent E. coli cells with the annealing mixture.

-

Plate on selective media and incubate overnight.

-

-

Verification:

-

Isolate plasmid DNA from resulting colonies and verify the construct by Sanger sequencing.

-

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways is crucial for understanding complex processes. The following diagrams are provided in the DOT language for use with Graphviz.

General Gene Cloning Workflow

Caption: A general workflow for cloning a c-Myc tagged gene.

c-Myc Signaling Pathway in Cancer

The c-Myc oncoprotein is a key regulator of cell proliferation, growth, and apoptosis. Its signaling pathway is often dysregulated in cancer.

Caption: Simplified c-Myc signaling pathway in cancer.

References

- 1. Myc-tag: An epitope tag for protein characterization, protein interaction analysis, and purification. | Proteintech Group [ptglab.com]

- 2. Myc-tagged protein purification overview [takarabio.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. sinobiological.com [sinobiological.com]

- 5. benchchem.com [benchchem.com]

- 6. addgene.org [addgene.org]

Advantages of using a small epitope tag like c-Myc

An In-depth Technical Guide to the Advantages of the c-Myc Epitope Tag

For researchers, scientists, and drug development professionals, the ability to detect, purify, and characterize proteins of interest is fundamental. When specific antibodies to a target protein are unavailable or when studying novel proteins, epitope tagging offers a robust and versatile solution.[1][2] Among the various options, the c-Myc tag, a small polypeptide sequence, has become an indispensable tool in molecular biology and biochemistry.[3][4]

This technical guide provides a comprehensive overview of the core advantages of using the c-Myc epitope tag, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in its effective implementation in the laboratory.

Core Advantages of the c-Myc Tag

The c-Myc tag is a short 10-amino-acid peptide (EQKLISEEDL) derived from the C-terminus of the human c-Myc oncoprotein.[5][6] Its widespread adoption stems from a combination of beneficial characteristics that make it suitable for a vast range of applications.

-

Minimal Size and Interference : With a molecular weight of approximately 1.2 kDa, the c-Myc tag is one of the smaller epitope tags available.[7][8] Its small size significantly reduces the likelihood of interfering with the target protein's structure, function, localization, or post-translational modifications.[3][9][10] This low metabolic load is advantageous for maintaining normal cell physiology and can help increase the expression level of the tagged protein.[9]

-

High-Affinity and Specific Antibodies : A key advantage of the c-Myc tag is the availability of well-characterized, high-affinity monoclonal antibodies, most notably the 9E10 clone.[5][7][11] This enables highly specific and sensitive detection of the tagged protein, even at low expression levels.[12] The high specificity minimizes off-target binding, leading to cleaner and more reliable data in various immunoassays.

-

Versatility Across Applications : The c-Myc tag is compatible with a wide array of molecular biology techniques. It is routinely used for:

-

Broad System Compatibility : The c-Myc tag and its corresponding antibodies can be used to detect recombinant proteins expressed in a wide variety of systems, including bacteria, yeast, insect, and mammalian cells.[10][15] The tag can be genetically fused to either the N-terminus or C-terminus of a protein, offering flexibility in construct design.[7][9] However, it is not recommended to place it directly after the signal peptide of a secretory protein, as it can interfere with translocation.[3][5]

Quantitative Data and Comparative Analysis

The selection of an epitope tag is often guided by its specific biochemical properties and performance relative to other tags.

Table 1: c-Myc Tag Properties

| Property | Value | Reference |

|---|---|---|

| Amino Acid Sequence | EQKLISEEDL | [5][6][7] |

| Number of Amino Acids | 10 | [6][7] |

| Molecular Weight | ~1.2 kDa | [3][5][8] |

| Origin | Human c-Myc oncoprotein (residues 410-419) | [5][6] |

| Theoretical Isoelectric Point (pI) | 4.00 | [6] |

| Net Charge (at pH 7) | -3 (4 acidic, 1 basic residue) |[6] |

Table 2: Comparison with Other Common Small Epitope Tags

| Feature | c-Myc Tag | 3xFLAG Tag | HA Tag |

|---|---|---|---|

| Sequence | EQKLISEEDL | (DYKDDDDK)₃ | YPYDVPDYA |

| Origin | Human c-Myc Proto-oncogene | Synthetic | Human Influenza Hemagglutinin |

| Size (Amino Acids) | 10 | 22 | 9 |

| Molecular Weight | ~1.2 kDa | ~2.6 kDa | ~1.1 kDa |

| Key Characteristics | Well-established, versatile tag. | High sensitivity due to repeated epitopes, hydrophilic. | Well-characterized, widely used in various applications. |

Data compiled from multiple sources.[2][12][16]

Signaling Pathway Visualization: The c-Myc/Max Network

The c-Myc protein itself is a critical transcription factor involved in cell proliferation, differentiation, and apoptosis.[17][18] It functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes to regulate their transcription.[17][19] Understanding this pathway is crucial, as the c-Myc tag is derived from this functionally significant protein.

Detailed Experimental Protocols and Workflows

The following sections provide standardized protocols for common applications of the c-Myc tag. Note that optimization may be required for specific experimental systems.

Immunoprecipitation (IP) of c-Myc-Tagged Proteins

IP is used to isolate a c-Myc-tagged protein from a complex mixture, such as a cell lysate. This workflow is also the basis for Co-IP to identify protein-protein interactions.

Methodology:

-

Cell Lysis : Harvest cells expressing the c-Myc-tagged protein and lyse them in a suitable buffer (e.g., RIPA or a non-denaturing lysis buffer) supplemented with protease inhibitors.[20]

-

Clarification : Centrifuge the lysate at high speed (e.g., 12,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.

-

Immunoprecipitation : Add anti-c-Myc antibody-conjugated agarose (B213101) or magnetic beads to the clarified lysate.[14][20] The recommended amount of beads and lysate should be optimized for each specific system.[14]

-

Binding : Incubate the lysate-bead mixture for 1 hour to overnight at 4°C with gentle end-over-end rotation to allow the antibody to bind the c-Myc-tagged protein.[14]

-

Washing : Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer (e.g., TBS-T or lysis buffer) to remove non-specifically bound proteins.[14]

-

Elution : Elute the bound protein from the beads. This can be achieved under native conditions by competitive elution with a high concentration of c-Myc peptide (e.g., 0.5 mg/mL) or under denaturing conditions using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.[5][9][14]

-